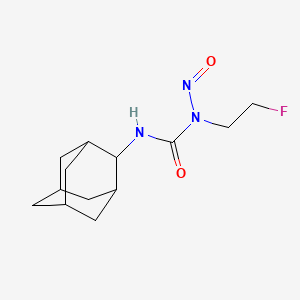![molecular formula C28H45N6O18P3S B15202663 (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15202663.png)
(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid is a complex organic molecule with significant biochemical and pharmacological importance This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, hydroxyls, and phosphates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid involves multiple steps, including the formation of the core tetrahydrofuran ring, the attachment of the pyrimidine moiety, and the incorporation of the triphosphoric acid group. Each step requires precise reaction conditions, such as specific temperatures, pH levels, and catalysts, to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: The phosphate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amide groups can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)diphosphoric acid
- (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)monophosphoric acid
Uniqueness
The uniqueness of (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid lies in its specific combination of functional groups and stereochemistry, which confer unique biochemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C28H45N6O18P3S |
|---|---|
Peso molecular |
878.7 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C28H45N6O18P3S/c35-20(9-2-1-5-11-29-21(36)10-4-3-8-19-22-17(15-56-19)31-27(40)32-22)30-12-6-7-16-13-34(28(41)33-25(16)39)26-24(38)23(37)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44/h6-7,13,17-19,22-24,26,37-38H,1-5,8-12,14-15H2,(H,29,36)(H,30,35)(H,45,46)(H,47,48)(H2,31,32,40)(H,33,39,41)(H2,42,43,44)/b7-6+/t17-,18+,19-,22-,23+,24+,26+/m0/s1 |
Clave InChI |
PQBJGRCYMNVJTJ-MHQRMSOQSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



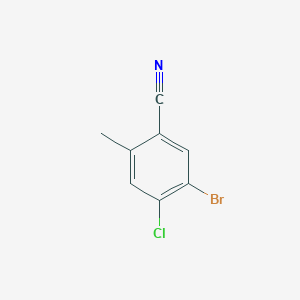
![Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate](/img/structure/B15202588.png)
![1-benzyl-3-[(1S,2S)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B15202590.png)
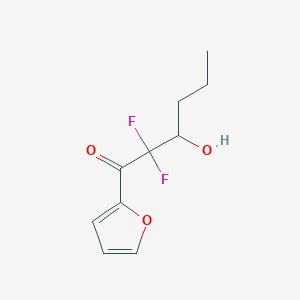
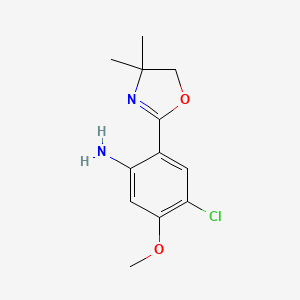
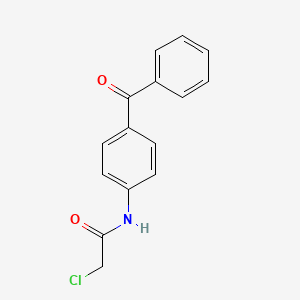
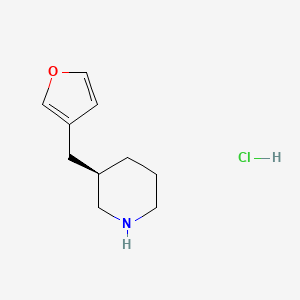
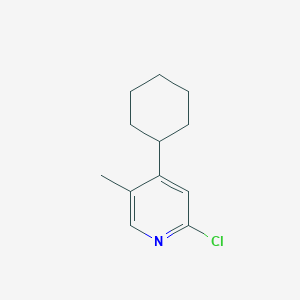

![Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15202642.png)

